Octadec-1-EN-1-YL tetradec-2-enoate

Description

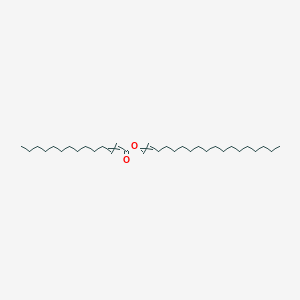

Octadec-1-en-1-yl tetradec-2-enoate is an ester compound comprising two unsaturated hydrocarbon chains: an octadec-1-en-1-yl group (C₁₈H₃₅) derived from 1-octadecene (C₁₈H₃₆) and a tetradec-2-enoate moiety (C₁₄H₂₅O₂). This compound’s structure features double bonds at the 1-position of the octadecenyl chain and the 2-position of the tetradecenoate chain, influencing its physicochemical properties and reactivity.

Properties

CAS No. |

71801-80-4 |

|---|---|

Molecular Formula |

C32H60O2 |

Molecular Weight |

476.8 g/mol |

IUPAC Name |

octadec-1-enyl tetradec-2-enoate |

InChI |

InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h28-31H,3-27H2,1-2H3 |

InChI Key |

HVKLUQZNHMIHAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadec-1-en-1-yl tetradec-2-enoate typically involves the esterification of tetradecenoic acid with octadecenol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Octadec-1-en-1-yl tetradec-2-enoate can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form the corresponding alcohol and acid.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Alcohols, acids.

Substitution: Amides, esters.

Scientific Research Applications

Chemistry: Octadec-1-en-1-yl tetradec-2-enoate is used as a precursor in the synthesis of various complex molecules and polymers . Its unique structure allows for the formation of diverse chemical derivatives.

Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function due to its long hydrophobic chains .

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers .

Mechanism of Action

The mechanism of action of octadec-1-en-1-yl tetradec-2-enoate involves its interaction with cellular membranes and enzymes . The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may interact with specific molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound’s closest analogs include:

- 1-Octadecene (C₁₈H₃₆) : A terminal alkene with a molecular weight of 252.48 g/mol .

- Methyl tetradec-2-enoate (C₁₅H₂₈O₂): A shorter-chain ester with a double bond in the acid moiety.

- Octadec-1-en-1-yl acetate (C₂₀H₃₈O₂): A saturated ester analog lacking the tetradecenoate unsaturation.

Table 1: Key Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Positions |

|---|---|---|---|

| Octadec-1-en-1-yl tetradec-2-enoate | C₃₂H₅₈O₂ | ~482.8 (calculated) | 1 (octadecenyl), 2 (tetradecenoate) |

| 1-Octadecene | C₁₈H₃₆ | 252.48 | 1 |

| Methyl tetradec-2-enoate | C₁₅H₂₈O₂ | 240.38 | 2 |

Physicochemical Properties

- Boiling/Melting Points: The presence of two double bonds in this compound likely reduces its melting point compared to saturated esters (e.g., octadecyl stearate) due to disrupted molecular packing. 1-Octadecene, a liquid at room temperature (b.p. ~315°C), suggests similar fluidity for the ester .

- Solubility: Increased unsaturation may enhance solubility in nonpolar solvents relative to saturated esters but reduce compatibility with polar solvents.

Reactivity and Stability

- Oxidation : The double bonds in both chains make the ester prone to oxidation, analogous to 1-octadecene, which requires storage under inert atmospheres to prevent degradation .

- Hydrolysis: Ester groups are susceptible to hydrolysis under acidic or basic conditions, a trait shared with methyl tetradec-2-enoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.